Fluoroboric acid diethyl ether complex

説明

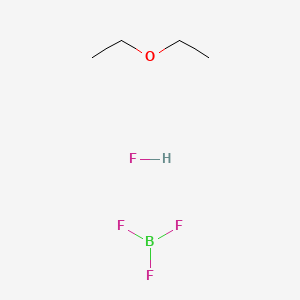

Fluoroboric acid diethyl ether complex, also known as Tetrathis compound, is a chemical compound with the linear formula: HBF4 · O(CH2CH3)2 . It is commonly used in laboratory settings .

Synthesis Analysis

Tetrathis compound can be used to facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .Molecular Structure Analysis

The molecular formula of this compound is C4H11BF4O . It has a molecular weight of 161.93 .Chemical Reactions Analysis

This compound can facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.19 g/mL at 20 °C (lit.) . It reacts in water and is miscible with dichloromethane . It should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis Applications

- Synthesis of 4-Fluoropiperidines: Fluoroboric acid diethyl ether complex is used in the synthesis of 4-fluoropiperidines through aza-Prins cyclization, which is effective, simple, and cost-efficient (Yadav et al., 2010).

- Formation of Cyclic Ethers and Lactones: It facilitates the formation of cyclic ethers and lactones in chemical synthesis, as demonstrated by its use with dimethyl(methylthio)sulfonium fluoroborate (O'malley & Cava, 1985).

- Hydroamination of Internal Alkynes: The this compound is used in the gold-catalyzed hydroamination of internal aryl alkynes with dialkylamines for the production of E-enamine products (Hesp & Stradiotto, 2010).

Chemical Properties and Reactions

- Vanadium-Oxygen Assembly: It is involved in reactions leading to novel tetranuclear cation formations with a linear vanadium-oxygen chain (Hills et al., 1991).

- Acid-Catalysed Addition Reactions: The compound serves as a catalyst for high-yield ether production from acid-catalysed addition reactions of phenols and acetic acid to alkenes (Dalgleish et al., 1971).

- Preparation of Fluorinated Norepinephrines: It is used in the synthesis of fluorinated norepinephrine analogs for biological studies (Kirk et al., 1979).

Material Science and Engineering Applications

- Electrochemical Capacitors: The complex is used in synthesizing ionic liquids for electrochemical capacitors, contributing to the development of high-performance energy storage devices (Chaika et al., 2011).

- Fluorinated Polymers: It plays a role in the synthesis of fluorinated high-performance polymers, like poly(arylene ether)s and aromatic polyimides, which have a wide range of applications due to their enhanced thermal, mechanical, and electrical properties (Dhara & Banerjee, 2010).

Safety and Hazards

Fluoroboric acid diethyl ether complex is classified as a hazardous material. It can cause severe skin burns and eye damage . It is also flammable and harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to handle under inert gas while protecting from moisture .

作用機序

Target of Action

Fluoroboric acid diethyl ether complex is primarily used as a Lewis acid catalyst in organic synthesis . It is known to target carbonyl groups, facilitating various condensation reactions .

Mode of Action

The complex acts by activating carbonyl groups, making them more susceptible to nucleophilic attack . This activation is achieved through the formation of a coordinate covalent bond between the Lewis acid (the complex) and the Lewis base (carbonyl oxygen), which increases the electrophilicity of the carbonyl carbon .

Biochemical Pathways

The complex is involved in the facilitation of phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .

Result of Action

The activation of carbonyl groups by the complex leads to the facilitation of various condensation reactions . This can result in the formation of a wide range of organic compounds, depending on the specific reactants involved .

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it reacts with water . Its storage temperature is also crucial for maintaining its stability and efficacy .

生化学分析

Biochemical Properties

Fluoroboric acid diethyl ether complex plays a significant role in biochemical reactions. It is used to facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes

Molecular Mechanism

It is known to act as a Lewis acid catalyst and can facilitate certain reactions

特性

IUPAC Name |

ethoxyethane;trifluoroborane;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHGDBFMJCLEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCOCC.F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrafluoroboric acid diethyl ether complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

67969-82-8 | |

| Record name | Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[ethane] (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2848583.png)

![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2848586.png)

![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2848592.png)

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2848593.png)

![Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2848594.png)

![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)

![4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2848603.png)